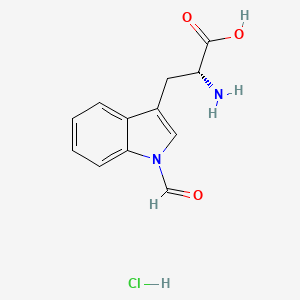
(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride, also known by its CAS number 367453-01-8, is an indole-derived compound that has drawn attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClN₂O₃
- Molecular Weight : 268.70 g/mol
- CAS Number : 367453-01-8
The compound features an indole structure, which is known for its diverse biological activities, including antimicrobial and antioxidant properties.
Antimicrobial Activity
Research has shown that indole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The compound demonstrates bactericidal activity by inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production, making it a candidate for further development in antimicrobial therapies .
Antioxidant Properties
Indoles are recognized for their antioxidant capabilities. A study evaluating various indole derivatives found that this compound exhibited notable radical scavenging activity in the ABTS assay, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .
Antibiofilm Activity
The compound has also been tested for its ability to inhibit biofilm formation, particularly in pathogens like Staphylococcus aureus and Candida species. The results indicated:
| Microorganism | Biofilm Minimum Biofilm Inhibitory Concentration (MBIC) | Biofilm Minimum Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| MRSA | 62.216 - 124.432 μg/mL | 124.432 - 248.863 μg/mL |
| Staphylococcus epidermidis | 31.108 - 62.216 μg/mL | 124.432 - 248.863 μg/mL |
These findings suggest that the compound can effectively disrupt biofilm integrity, which is crucial in treating persistent infections .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria.
- Disruption of Nucleic Acid Synthesis : It affects the replication and transcription processes within microbial cells.
- Antioxidant Activity : The indole structure contributes to radical scavenging capabilities, reducing oxidative damage.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against clinical isolates of MRSA and Enterococcus faecalis. The results confirmed its bactericidal effects at low concentrations, suggesting its potential utility in clinical settings where antibiotic resistance is prevalent .
Biofilm Disruption Research
Another study focused on the compound's ability to disrupt biofilms formed by Staphylococcus epidermidis and Candida albicans. The research demonstrated that it significantly reduced biofilm mass compared to standard treatments like ciprofloxacin, indicating a promising avenue for treating biofilm-associated infections .
Eigenschaften
CAS-Nummer |
367453-01-8 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17)/t10-/m1/s1 |
InChI-Schlüssel |
KRUDZOGZZBVSHD-SNVBAGLBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N |
Synonyme |
H-D-Trp(For)-OHHCl; 367453-01-8; H-D-TRP-OHHCL; 7123AH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















